molecular formula C13H20N2O4 B3088790 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1186653-79-1

3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B3088790
CAS No.: 1186653-79-1
M. Wt: 268.31 g/mol
InChI Key: RHLBCWMZENCYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a piperidine ring substituted with an aminocarbonyl (urea) group at the 3-position. This compound is hypothesized to exhibit unique physicochemical properties, such as increased solubility and bioactivity, compared to analogs with alternative substituents.

Properties

IUPAC Name

3-(3-carbamoylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2)8(9(13)12(18)19)11(17)15-5-3-4-7(6-15)10(14)16/h7-9H,3-6H2,1-2H3,(H2,14,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLBCWMZENCYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCCC(C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, also known by its CAS number 1186653-79-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The molecular formula for this compound is C₁₃H₂₀N₂O₄, with a molecular weight of 268.31 g/mol. It exhibits characteristics typical of piperidine derivatives, which are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O₄
Molecular Weight268.31 g/mol
CAS Number1186653-79-1
Hazard ClassificationIrritant

Research indicates that compounds similar to 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The piperidine moiety is particularly noted for its ability to modulate neurotransmitter systems.

Pharmacological Effects

  • Inhibition of Glycine Transporters : Some studies suggest that derivatives of this compound may act as inhibitors of glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the central nervous system. Inhibition of GlyT1 has implications for treating disorders such as schizophrenia and anxiety .
  • Antidepressant Activity : Compounds with similar structures have shown promise in models of depression by enhancing synaptic availability of neurotransmitters .
  • Neuroprotective Properties : There is emerging evidence that piperidine-based compounds can offer neuroprotection against oxidative stress and excitotoxicity, potentially benefiting conditions like Alzheimer's disease .

Study 1: GlyT1 Inhibition

A recent study focused on the design and synthesis of various GlyT1 inhibitors, including analogs of 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid. The study demonstrated that these compounds exhibited significant inhibitory activity against GlyT1 in vitro, leading to increased glycine concentrations in neuronal cultures .

Study 2: Antidepressant Effects

Another investigation evaluated the antidepressant-like effects of piperidine derivatives in rodent models. The results indicated that administration of these compounds resulted in decreased immobility time in the forced swim test, suggesting an enhancement in mood-related behaviors .

Study 3: Neuroprotective Effects

Research assessing the neuroprotective properties of piperidine compounds showed that they could mitigate neuronal damage induced by glutamate toxicity. This was attributed to their ability to modulate glutamate receptors and reduce oxidative stress markers .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₃H₂₀N₂O₄
CAS Number: 1186653-79-1
MDL Number: MFCD12027555

This compound features a cyclopropanecarboxylic acid backbone with an aminocarbonyl piperidine moiety, which contributes to its biological activity and solubility properties.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid. Research indicates that derivatives of cyclopropanecarboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the piperidine ring could enhance the selectivity and potency against specific tumor types.

Table 1: Anticancer Activity of Cyclopropanecarboxylic Acid Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710
3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acidA549TBDTBD

Neurological Research

The piperidine structure is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their potential as neuroprotective agents. The presence of an aminocarbonyl group may enhance binding affinity to neuroreceptors, making this compound a candidate for further study in neurodegenerative diseases.

Toxicology Profile

The safety profile of 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is essential for its application in drug development. Toxicological assessments indicate that while the compound exhibits irritant properties, further studies are needed to evaluate its systemic toxicity and long-term effects.

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of this compound to evaluate their biological activities. The results showed that specific modifications led to compounds with enhanced anticancer properties and reduced toxicity profiles.

Table 2: Synthesis and Biological Evaluation of Derivatives

Derivative NameSynthesis MethodBiological ActivityReference
Derivative AMethod XHigh anticancer activity
Derivative BMethod YModerate activity
3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acidMethod ZTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic Acid

The closest structural analog is the ethoxycarbonyl derivative, which replaces the aminocarbonyl group with an ethoxycarbonyl (ester) moiety. This compound (CAS 1186647-30-2) has been commercially available and extensively characterized .

Data Table: Comparative Properties
Property Target Compound (Aminocarbonyl) Ethoxycarbonyl Analog
Molecular Formula C₁₄H₂₁N₂O₅ (hypothetical) C₁₅H₂₃NO₅
Molecular Weight ~297.3 g/mol (estimated) 297.35 g/mol
Substituent -CONH₂ (urea) -COOCH₂CH₃ (ester)
Polarity Higher (due to H-bonding) Moderate (ester group)
Hydrolysis Stability Stable (urea resists hydrolysis) Susceptible to ester hydrolysis
Bioactivity Potential for enzyme inhibition Limited data; ester may act as prodrug

Functional Group Impact on Properties

  • Solubility : The urea group in the target compound enhances water solubility compared to the ethoxycarbonyl analog, which is more lipophilic due to its ester moiety .
  • Chemical Reactivity : The ethoxycarbonyl group is prone to hydrolysis under acidic or basic conditions, whereas the urea group is chemically stable, favoring prolonged bioavailability .
  • In contrast, ester groups may serve as prodrug moieties, requiring metabolic activation .

Comparison with Piperidine-Modified Quinolones ()

This supports the hypothesis that the urea group in the target compound could enhance interactions with biological targets compared to ester or methoxy analogs.

Q & A

Q. What are the primary spectroscopic and computational methods for characterizing the structural conformation of 3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid?

To confirm the compound’s structure, researchers should employ a combination of nuclear magnetic resonance (NMR) for analyzing proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups like the amide and carboxylic acid moieties. Computational modeling (e.g., density functional theory or molecular mechanics) can predict energy-minimized conformations and validate stereochemical assignments .

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis challenges include managing steric hindrance from the cyclopropane ring and ensuring regioselective coupling of the piperidine-amide moiety. Methodological optimization involves:

  • Temperature control (e.g., low temperatures to minimize side reactions during cyclopropane formation).
  • Solvent selection (polar aprotic solvents like DMF for solubility of intermediates).
  • Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine protection) .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis route using computational and statistical tools?

Advanced optimization requires integrating Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent ratio) and identify critical factors. Quantum chemical calculations (e.g., reaction path searches) can predict transition states and energetics, while high-throughput screening narrows viable conditions. For example, ICReDD’s approach combines computational predictions with experimental validation to reduce trial-and-error .

Q. How should contradictory data (e.g., varying yields or biological activity) be analyzed across studies?

Contradictions may arise from differences in purity, stereochemistry, or assay conditions. Researchers should:

  • Cross-validate results using orthogonal analytical methods (e.g., HPLC purity checks, chiral chromatography).
  • Replicate experiments under standardized conditions (pH, temperature, solvent systems).
  • Apply multivariate analysis to isolate variables influencing outcomes .

Q. What methodologies are recommended for studying the compound’s stability and degradation pathways under physiological conditions?

Use accelerated stability testing (e.g., exposure to heat, light, or humidity) paired with HPLC-MS to identify degradation products. Computational tools can simulate hydrolysis or oxidation pathways. Stress testing in buffer solutions at varying pH levels (1.2–7.4) mimics gastrointestinal or systemic environments .

Q. How can the compound’s pharmacological potential be systematically evaluated in early-stage research?

Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) to assess target engagement. Combine with molecular docking studies to predict binding affinities. For pharmacokinetics, use ADMET profiling (e.g., Caco-2 cell permeability, microsomal stability assays). Structural analogs with known bioactivity can guide SAR (structure-activity relationship) analysis .

Q. What role does chemical software play in predicting the compound’s physicochemical properties and reactivity?

Software like Gaussian or COSMO-RS calculates logP, pKa, and solubility. Reaction simulation tools (e.g., Schrödinger’s Maestro ) model reaction mechanisms, while cheminformatics platforms (e.g., KNIME ) manage data workflows. These tools enable virtual screening of derivatives for enhanced stability or activity .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Structural ValidationNMR, MS, IR, DFT calculations
Synthesis OptimizationDoE, quantum chemical path searches, high-throughput screening
Stability ProfilingHPLC-MS, stress testing, computational degradation simulations
Pharmacological EvaluationMolecular docking, in vitro assays, ADMET profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.